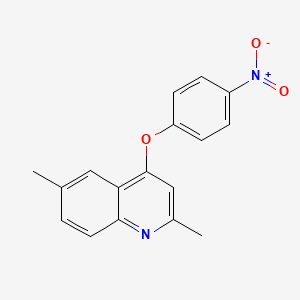

2,6-dimethyl-4-(4-nitrophenoxy)quinoline

Description

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline is a quinoline derivative featuring a 4-nitrophenoxy substituent at the 4-position of the quinoline ring, with methyl groups at the 2- and 6-positions.

Properties

IUPAC Name |

2,6-dimethyl-4-(4-nitrophenoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXKCKKASDYZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline typically involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

Reduction: 2,6-Dimethyl-4-(4-aminophenoxy)quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active quinolines.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position of quinoline derivatives is a critical site for modulating chemical and biological properties. Below is a comparative analysis of substituents in structurally related compounds:

2,6-Dimethyl-4-[(3-Pyridinylmethylene)hydrazino]quinoline

- Structure: 2,6-Dimethylquinoline core with a hydrazino-linked pyridinyl group at the 4-position.

- Activity: Demonstrates 100% cestocidal efficacy against Hymenolepis nana at 200 mg/kg in mice, attributed to the hydrazine-pyridine pharmacophore .

2,6-Dimethyl-4-(1,3,4-Oxadiazol-2-yl)quinoline

- Structure: Oxadiazole ring replaces the nitrophenoxy group.

- Key Features : The oxadiazole group enhances π-stacking interactions and metabolic stability.

- Synthesis: Synthesized via cyclization of hydrazide intermediates with triethyl orthoformate, suggesting a divergent route compared to nitrophenoxy-substituted analogs .

6-(2,6-Dibromo-4-Nitrophenoxy)-2-Methylquinoline

- Structure: Nitrophenoxy group at the 6-position (vs. 4-position in the target compound), with bromine atoms at the 2- and 6-positions of the phenoxy ring.

4-Chloro-6,7-Dimethoxyquinoline

- Structure : Chlorine at the 4-position and methoxy groups at 6- and 7-positions.

- Key Features : Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. Exhibits a high melting point (403–404 K) due to planar molecular geometry and intermolecular interactions .

Physicochemical Properties

A comparative table of key parameters is provided below:

*Calculated based on molecular formula C₁₇H₁₄N₂O₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.